Racemization-Free Coupling vs. Benzimidazolinone Method
Boc-ThionoVal-1-(6-nitro)benzotriazolide (9c) was coupled with l‑phenylalanine methyl ester in THF at 0 °C to afford the thiopeptide 11c in 82–85% yield and >99/1 enantiomeric ratio (HPLC analysis using racemic 9c-derived control) [1]. In direct contrast, the prior benzimidazolinone thioacylating method applied to the same amine model system produced approximately 2% loss of enantiomeric purity (HPLC-determined) and a four‑step overall yield of only ~20% [1]. The nitrobenzotriazole-based reagent therefore delivers a >50‑fold improvement in chiral impurity (<1% vs. ~2%) alongside a ~4‑fold improvement in overall process yield.
| Evidence Dimension | Enantiomeric purity of thiopeptide coupling product |
|---|---|
| Target Compound Data | >99/1 er (enantiomeric ratio) for Boc‑ThionoVal‑Phe‑OMe (11c); isolated yield 82‑85% |
| Comparator Or Baseline | Benzimidazolinone thioacylating method: ~2% loss of enantiomeric purity (er ~98/2); four‑step overall yield ~20% |
| Quantified Difference | >50‑fold lower chiral impurity; ~4‑fold higher overall yield |
| Conditions | Solution‑phase coupling with l‑phenylalanine methyl ester in THF, 0 °C; enantiomeric purity by normal‑phase HPLC on racemic control |
Why This Matters
For any thiopeptide intended for biological assay, even a few percent of the wrong diastereomer can confound SAR interpretation; this reagent guarantees configurational integrity that earlier methods cannot match.
- [1] Shalaby, M. A.; Grote, C. W.; Rapoport, H. Thiopeptide Synthesis. α-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents. J. Org. Chem. 1996, 61, 9045–9048. DOI: 10.1021/jo961245q. View Source
